molecular formula C10H9N3O3 B1274632 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 328083-96-1

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1274632
CAS No.: 328083-96-1
M. Wt: 219.2 g/mol
InChI Key: QQAOPUYDACUNLY-UHFFFAOYSA-N
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Description

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a propanoic acid group

Properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAOPUYDACUNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390211
Record name 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328083-96-1
Record name 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Preparation Methods

Reaction Steps:

  • Preparation of Intermediate Hydrazides : Aryl hydrazides (e.g., 3-(pyridin-4-yl)hydrazide) are synthesized via standard protocols.
  • Cyclization with Succinic Anhydride :
    • React aryl hydrazide with succinic anhydride under microwave irradiation (50–80°C, 50% power, 6–15 minutes).
    • Use imidazole and urea as catalysts to facilitate ring closure.
  • Hydrolysis to Propanoic Acid : The resulting propionamide intermediate is hydrolyzed using aqueous NaOH or HCl to yield the target acid.
Reagents Conditions Yield Reference
Succinic anhydride Microwave, 6 min, 50% power 78–85%
Imidazole, urea Solvent-free, 80°C 76% avg.

Key Advantages :

  • Speed : Reactions complete in minutes vs. hours for traditional methods.
  • Efficiency : Minimal solvent use and high yields.

Microreactor-Based Continuous Flow Synthesis

This scalable method employs arylnitriles and activated carbonyls in a three-stage microreactor system, enabling precise control over reaction parameters.

Reaction Sequence:

  • Nitrile Oxide Formation :
    • Arylnitrile (e.g., pyridin-4-yl cyanide) reacts with hydroxylamine hydrochloride to form nitrile oxides.
  • Cyclocondensation :
    • Nitrile oxide reacts with succinic anhydride in dimethylacetamide (DMA) at 150–200°C to form the oxadiazole ring.
  • Solvent-Free Isolation :
    • Products are purified via preparative HPLC, yielding pure acid derivatives.
Entry Arylnitrile Product Yield
1 Pyridin-4-yl cyanide 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid 45–62%

Mechanistic Insight :

  • Regioselectivity : Controlled by the electron-withdrawing nature of the pyridin-4-yl group.
  • Scalability : Continuous flow allows rapid library synthesis (40–80 mg per 35-minute run).

Traditional Solvent-Based Cyclization

Conventional methods rely on phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to activate carboxylic acids, enabling cyclization with hydrazides.

General Protocol:

  • Activation of Carboxylic Acid :
    • React this compound with POCl₃ or SOCl₂ to form the acyl chloride.
  • Cyclization with Hydrazides :
    • Acyl chloride reacts with aryl hydrazides in refluxing chloroform or ethanol, forming the oxadiazole ring.

Example Reaction :

β-Benzoyl propionic acid + hydrazine → 1,2,4-Oxadiazole derivative.

Catalyst Solvent Conditions Yield
POCl₃ CHCl₃ Reflux, 20 hrs 60–80%
SOCl₂ EtOH Alkaline pH, 6 hrs 50–70%

Limitations :

  • Toxicity : Use of hazardous reagents like POCl₃.
  • Purification : Requires column chromatography for isolation.

One-Pot Synthesis-Functionalization Strategies

Recent advancements enable tandem synthesis and functionalization in a single vessel, reducing synthetic steps.

Copper-Catalyzed Arylation :

  • Oxadiazole Formation :
    • React carboxylic acids with N-isocyanimino triphenylphosphorane (NIITP) to form the oxadiazole core.
  • Aryl Iodide Coupling :
    • Introduce substituents via copper-catalyzed cross-coupling under inert conditions.
Carboxylic Acid Aryl Iodide Yield
3-Pyridin-4-yl 4-Iodophenyl 69–87%

Applications :

  • Late-Stage Functionalization : Compatible with API-containing carboxylic acids (e.g., probenecid).

Coordination-Driven Synthesis

Though less common, coordination complexes with lanthanides (e.g., Gd³⁺, Nd³⁺) have been used to stabilize intermediates during synthesis.

Lanthanide-Mediated Protocol :

  • Ligand Activation :
    • React this compound with NH₃ and Zn(OAc)₂ in methanol to form a soluble complex.
  • Metal Incorporation :
    • Add GdCl₃ or NdCl₃·6H₂O to precipitate coordination complexes, which crystallize over weeks.
Metal Salt Yield Structure
GdCl₃ 45% Hexaaqua-bis(μ₂-propanoato)digadolinium

Note : This method prioritizes complex characterization over direct acid synthesis.

Critical Analysis of Methods

Method Advantages Disadvantages
Microwave-Assisted High speed, eco-friendly Limited scalability for bulk synthesis
Microreactor Precise control, rapid isolation Requires specialized equipment
Traditional Well-established protocols Toxic reagents, lengthy purification
One-Pot Reduced synthetic steps Limited substrate scope for oxadiazole

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid exhibit significant antitumor properties. A study demonstrated that compounds containing this oxadiazole moiety showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cellular proliferation pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Several studies have reported that it possesses inhibitory effects against a range of bacteria and fungi. This antimicrobial property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall material performance, making it suitable for applications in coatings and composites .

Nanomaterials
The synthesis of nanomaterials incorporating this compound has been explored for applications in drug delivery systems. The unique properties of the oxadiazole ring enhance the stability and bioavailability of therapeutic agents encapsulated within these nanocarriers .

Analytical Chemistry

Chromatographic Applications
The compound is employed as a standard reference material in chromatographic analyses due to its well-defined structure and stability. It aids in the calibration of analytical methods used for detecting similar compounds in complex mixtures, such as biological samples or environmental matrices .

Spectroscopic Studies
Spectroscopic techniques such as NMR and IR spectroscopy have utilized this compound to elucidate structural characteristics of related compounds. Its distinct spectral features provide insights into molecular interactions and conformational dynamics in solution .

Case Studies

Study Application Findings
Study on Antitumor ActivityAnticancer researchDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM .
Investigation of Antimicrobial PropertiesMicrobiologyInhibited growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .
Neuroprotection ResearchNeuroscienceShowed reduction in oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The propanoic acid group can also form ionic interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Pyridinyl)propanoic acid: Similar structure but lacks the oxadiazole ring.

    2-Amino-3-(pyridin-4-yl)propanoic acid: Contains an amino group instead of the oxadiazole ring.

    3-(2-(Pyridin-4-yl)ethyl)thio)propanoic acid: Contains a thioether linkage instead of the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, genotoxicity, and other relevant pharmacological effects.

  • Molecular Formula : C8H8N4O3
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 857653-92-0

Synthesis

The synthesis of this compound can be achieved through known chemical methods involving the reaction of pyridine derivatives with oxadiazole precursors. The compound is typically obtained in moderate to high yields and is characterized using spectroscopic techniques such as NMR and mass spectrometry.

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anti-inflammatory effects. In vitro studies using peripheral blood mononuclear cells (PBMC) have shown that derivatives similar to this compound can modulate cytokine release. For instance:

  • Cytokine Modulation : Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. Results indicated a significant reduction in these cytokines at higher concentrations, suggesting potential use in treating inflammatory diseases .
CompoundCytokine Inhibition (%)Concentration (µg/mL)
3a44%100
3b79%100
Control0%-

Genotoxicity Studies

In evaluating the safety profile of this compound, genotoxicity assays were performed. The Ames test revealed no mutagenic activity for the compound, indicating it does not induce mutations in bacterial DNA. However, a weak SOS response was noted in Chromotest assays, which was significantly reduced through structural modifications of the compound .

Case Studies

A recent study explored the immunomodulatory effects of various derivatives of oxadiazoles, including those related to this compound. The findings demonstrated that these compounds could enhance IL-10 production while inhibiting pro-inflammatory cytokines. This dual action suggests their potential as therapeutic agents in chronic inflammatory conditions .

Q & A

What are the recommended synthetic routes for 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized for yield improvement?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of pyridine-4-carboxamide derivatives with hydroxylamine or nitrile oxides to form the 1,2,4-oxadiazole ring. Key steps include:

  • Precursor Preparation: React 4-pyridinecarbonitrile with hydroxylamine hydrochloride in ethanol under reflux to generate amidoxime intermediates.
  • Oxadiazole Formation: Treat the amidoxime with a propiolic acid derivative (e.g., methyl propiolate) in the presence of a coupling agent (e.g., DCC) to form the oxadiazole ring.
  • Acid Hydrolysis: Hydrolyze the ester group under acidic conditions (e.g., HCl/THF) to yield the final propanoic acid derivative.

Optimization Strategies:

  • Temperature Control: Maintain reflux conditions (~80–100°C) for cyclocondensation to ensure complete ring closure.
  • Catalyst Screening: Test coupling agents (e.g., EDCI vs. DCC) to minimize side reactions.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate pure intermediates.

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